4-{[(3-Chloro-4-fluorophenyl)methyl]amino}butan-2-ol
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Overview
Description
4-{[(3-Chloro-4-fluorophenyl)methyl]amino}butan-2-ol is an organic compound with the molecular formula C11H15ClFNO This compound is characterized by the presence of a chloro-fluorophenyl group attached to a butanol backbone through an amino linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(3-Chloro-4-fluorophenyl)methyl]amino}butan-2-ol typically involves the reaction of 3-chloro-4-fluorobenzylamine with butan-2-ol under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
4-{[(3-Chloro-4-fluorophenyl)methyl]amino}butan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different amines or alcohols.
Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
4-{[(3-Chloro-4-fluorophenyl)methyl]amino}butan-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-{[(3-Chloro-4-fluorophenyl)methyl]amino}butan-2-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-Chloro-4-fluorophenylboronic acid: Shares the chloro-fluorophenyl group but differs in its functional groups and overall structure.
N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: Contains similar aromatic groups but has a different core structure.
Uniqueness
4-{[(3-Chloro-4-fluorophenyl)methyl]amino}butan-2-ol is unique due to its specific combination of functional groups and its potential for diverse chemical reactions and applications. Its structure allows for various modifications, making it a versatile compound in research and industrial applications .
Properties
Molecular Formula |
C11H15ClFNO |
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Molecular Weight |
231.69 g/mol |
IUPAC Name |
4-[(3-chloro-4-fluorophenyl)methylamino]butan-2-ol |
InChI |
InChI=1S/C11H15ClFNO/c1-8(15)4-5-14-7-9-2-3-11(13)10(12)6-9/h2-3,6,8,14-15H,4-5,7H2,1H3 |
InChI Key |
WRCFKECSOKMHQL-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCNCC1=CC(=C(C=C1)F)Cl)O |
Origin of Product |
United States |
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